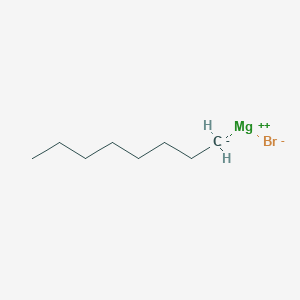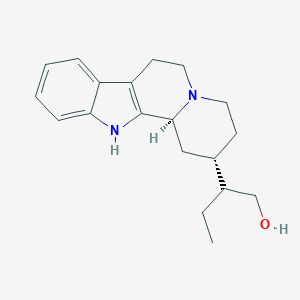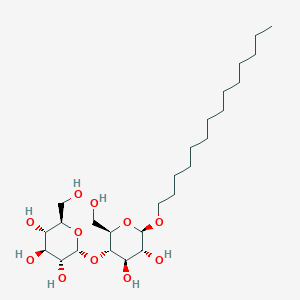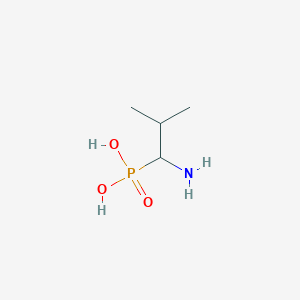
Magnesium, bromooctyl-
Übersicht
Beschreibung
Magnesium bromide compounds are versatile reagents in organic synthesis, particularly in the formation of cyclic and functionalized organic compounds. They serve as catalysts, intermediates, and structural components in various chemical reactions. The synthesis and application of these compounds have been explored in several studies, demonstrating their utility in the field of organic chemistry.
Synthesis Analysis
The synthesis of magnesium bromide compounds involves various methodologies. For instance, magnesium bromide (MgBr2) has been used as a catalyst for the living cationic polymerization and ring-expansion cationic polymerization of isobutyl vinyl ether, leading to the synthesis of cyclic poly(isobutyl vinyl ethers) . Another study reports the first-time synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, which was then used to synthesize functionalized pyridine derivatives . Additionally, regioselective synthesis of symmetrical pyridyl selenium compounds was achieved by bromine-magnesium exchange using isopropyl magnesium chloride .
Molecular Structure Analysis
The molecular structures of magnesium bromide compounds are diverse and can be tailored for specific applications. For example, the crystal structure of magnesium bis[2-aminoethyl(hydrogen)phosphonate] octahydrate is built from octahedral magnesium hexaaqua dications and uncoordinated anions, with a network of hydrogen bonds influencing the packing of the components . The crystal structure of a magnesium(II) ethyl diglyme complex reveals an octahedral coordination of magnesium with bromine and oxygen atoms .
Chemical Reactions Analysis
Magnesium bromide compounds participate in a variety of chemical reactions. They have been used as catalysts for the acylation of alcohols with acid anhydrides . In the synthesis of pyridyl selenium compounds, a selective bromine-magnesium exchange reaction was employed, followed by the insertion of elemental selenium . The reactivity of magnesium(II) toward nucleic acid constituents was also explored, with the synthesis and structural analysis of cytosine and 1-methylcytosine Mg(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of magnesium bromide compounds are influenced by their molecular structure and the nature of their constituents. For instance, the crystal structure of Mg2[BN2]Br, a magnesium nitridoborate halide, is characterized by cationic and anionic hexagonal closed packed nets, with the structure determined by the compromise between rod-like and spherical atoms . The vibrational spectra of these compounds provide insights into their bonding and structural properties.
Wissenschaftliche Forschungsanwendungen
-
Automotive Industry : Magnesium is primarily used in the automotive industry due to its remarkable mix of mechanical and biomedical properties . The specific methods of application or experimental procedures include wire arc additive manufacturing (WAAM) and selective laser melting . The outcomes of these applications have resulted in fuel energy savings and emission control .
-
Aerospace Industry : Magnesium is also used in the aerospace industry . The methods of application are similar to those in the automotive industry, including WAAM and selective laser melting . The use of Magnesium in this field has led to weight reduction in aerospace components, improving fuel efficiency .
-
Medical Industry : Magnesium and its alloys have found applications in the medical industry due to their bioresorbable and non-toxic nature . They are used in the manufacture of body implants . The results of these applications have been promising, with successful implantations reported .
-
Consumer Electronics : Magnesium is used in the manufacture of consumer electronics . The methods of application include various manufacturing processes such as casting and machining . The use of Magnesium in this field has resulted in lighter and more durable electronic devices .
-
Organic Chemistry and Pharmaceuticals : Magnesium has a role in organic chemistry and pharmaceuticals . The methods of application include various chemical reactions and processes . The outcomes of these applications have led to the development of various drugs and chemical compounds .
-
General-Purpose Applications : Magnesium is used to construct several general-purpose applications, such as sporting goods, household products, and office equipment . The methods of application include various manufacturing processes . The use of Magnesium in this field has resulted in lighter and more durable products .
-
Military Applications : In its early days, military applications and wars fueled its growth . For example, magnesium was weaponized to construct incendiary bombs, flares, and ammunitions that were subsequently deployed in World War II, and it caused massive conflagrations and widespread devastations .
-
Construction Industry : Magnesium is used in the construction industry due to its light weight and high strength . It is used in the manufacture of ladders, platforms, scaffolding, and other construction equipment .
-
Energy Storage : Magnesium is also used in energy storage systems, such as batteries and fuel cells . It is used due to its high energy density and good electrochemical properties .
-
Chemical Industry : Magnesium is used in the chemical industry for various applications, such as in the manufacture of Grignard reagents, which are used in organic synthesis .
-
Military Applications : In its early days, military applications and wars fueled its growth . For example, magnesium was weaponized to construct incendiary bombs, flares, and ammunitions that were subsequently deployed in World War II, and it caused massive conflagrations and widespread devastations .
-
Construction Industry : Magnesium is used in the construction industry due to its light weight and high strength . It is used in the manufacture of ladders, platforms, scaffolding, and other construction equipment .
-
Energy Storage : Magnesium is also used in energy storage systems, such as batteries and fuel cells . It is used due to its high energy density and good electrochemical properties .
-
Chemical Industry : Magnesium is used in the chemical industry for various applications, such as in the manufacture of Grignard reagents, which are used in organic synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
magnesium;octane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQQIVFCFWSIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884954 | |
| Record name | Magnesium, bromooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromooctyl- | |
CAS RN |
17049-49-9 | |
| Record name | Magnesium, bromooctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















